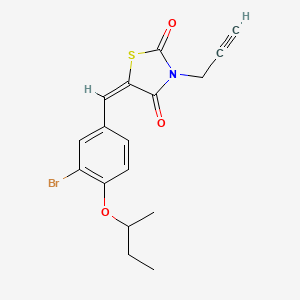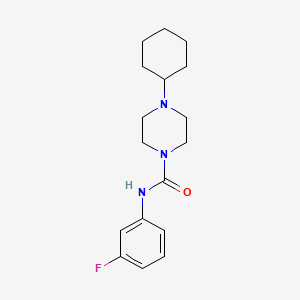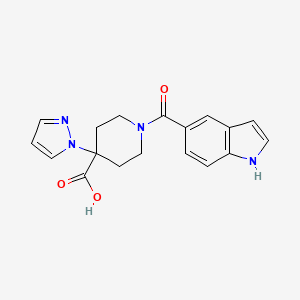![molecular formula C19H26N4O2 B5460277 N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5460277.png)
N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as CEUM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CEUM is a urea derivative that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood. However, studies have shown that N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been found to inhibit the growth of fungi and bacteria by disrupting their cell walls.
Biochemical and Physiological Effects
N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to have low toxicity and is well-tolerated in animal studies. However, further studies are needed to determine its toxicity in humans. N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to have an effect on various biochemical and physiological processes, such as the inhibition of cell growth and the disruption of cell walls in fungi and bacteria.
Advantages and Limitations for Lab Experiments
N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has several advantages for lab experiments, such as its high purity and yield. However, N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive. Additionally, further studies are needed to determine its toxicity and potential side effects.
Future Directions
There are several future directions for the study of N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. In medicine, N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea could be studied for its potential use in combination with other drugs for cancer treatment. N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea could also be studied for its potential use as an antifungal and antibacterial agent in the development of new antibiotics. In agriculture, N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea could be studied for its potential use as a herbicide for weed control. In material science, N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea could be studied for its potential use in the synthesis of new polymers and as a catalyst for chemical reactions.
Conclusion
N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a urea derivative that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method has been optimized to yield high purity and yield. N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to have anticancer, antifungal, and antibacterial properties. However, further studies are needed to determine its toxicity and potential side effects. There are several future directions for the study of N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, which could lead to the development of new drugs, antibiotics, herbicides, and materials.
Synthesis Methods
The synthesis of N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction of cyclohexyl isocyanate with ethylamine to form N-cyclohexyl-N-ethylurea. This intermediate is then reacted with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride to form N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. The synthesis method has been optimized to yield high purity and yield of N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea.
Scientific Research Applications
N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been found to have anticancer properties and has been studied for its potential use in cancer treatment. N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has also been studied for its potential use as an antifungal and antibacterial agent. In agriculture, N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential use as a herbicide. In material science, N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential use in the synthesis of polymers and as a catalyst.
properties
IUPAC Name |
3-cyclohexyl-1-ethyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-23(19(24)20-16-10-5-4-6-11-16)13-17-21-18(22-25-17)15-9-7-8-14(2)12-15/h7-9,12,16H,3-6,10-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSNMWWRLVRNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5460195.png)
![2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5460204.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5460212.png)

![4-(2-chloro-6-fluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5460223.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5460229.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-fluoropiperidine](/img/structure/B5460240.png)
![4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one](/img/structure/B5460246.png)
![7-[4-(benzyloxy)butanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5460254.png)


![2-(4-methoxy-3-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5460285.png)

![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5460304.png)